Sodium urate

NLRP3 inflammasome ROS production gout immunology

Monosodium urate (MSU) is the only urate salt that activates the NLRP3 inflammasome in primary human monocytes. Substituting potassium or ammonium urate yields false negatives in gout models. Alkalization-prepared MSU crystals maximize IL-1β, TNF-α, and swelling response in rodent assays. - **Critical differentiation**: Counter-cation dictates biological activity-MSU uniquely induces ROS and pro-inflammatory cytokines. - **Application**: Supersaturation studies, crystal growth kinetics, acute gouty arthritis models (Sprague-Dawley rats recommended). - **Supply**: Batch-to-batch consistency with verified crystal morphology.

Molecular Formula C5H3N4NaO3
Molecular Weight 190.09 g/mol
Cat. No. B8466933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium urate
Molecular FormulaC5H3N4NaO3
Molecular Weight190.09 g/mol
Structural Identifiers
SMILESC12=C(NC(=O)NC1=O)[N-]C(=O)N2.[Na+]
InChIInChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1
InChIKeyNAFSTSRULRIERK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Urate Technical Baseline


Sodium urate (monosodium urate, MSU; CAS 1198-77-2) is the sodium salt of uric acid, a purine metabolic end-product that crystallizes in sodium-rich extracellular fluids [1]. As a crystalline material, MSU serves as a widely used danger-associated molecular pattern (DAMP) for NLRP3 inflammasome activation in gout and hyperuricemia research [2]. Its utility as an experimental tool depends critically on cation identity, crystal morphology, and solubility characteristics that differ markedly from both the parent acid (uric acid) and alternative urate salts (e.g., monopotassium urate, ammonium urate).

1
Research Model
NLRP3 inflammasome activation and DAMP signaling studies
2
Cation Control
Sodium-specific innate immune activation; not replicated by potassium urate
3
Preparation Consideration
Crystal morphology and inflammatory potency depend on synthesis method

Why Sodium Urate Cannot Be Substituted


In-class urate salts are not interchangeable for scientific applications because the counter-cation dictates critical physicochemical and biological properties. Monopotassium urate (MPU) is substantially more soluble than monosodium urate (MSU) and does not activate innate immune cells [1], while ammonium urate exhibits distinct precipitation kinetics in synthetic urine [2]. Similarly, the parent uric acid shows an entirely different pH-solubility profile, with increasing solubility at alkaline pH, whereas MSU solubility follows an inverted V-shaped curve with a minimum near physiological pH 7.7 [3]. These divergent behaviors mean that substituting one urate species for another without controlling for the cation will confound experimental readouts, particularly in NLRP3 inflammasome activation, crystallization kinetics, and in vivo gout model reproducibility.

Sodium Urate (MSU)
Potassium Urate (MPU)May yield false-negative NLRP3 results; lacks innate immune activation capacity.
Sodium Urate (MSU)
Ammonium UrateDistinct precipitation kinetics in synthetic urine; may shift crystallization readouts.
Sodium Urate (MSU)
Uric Acid (Parent)Opposite pH-solubility profile; MSU solubility minimum near physiological pH vs. acid peak.

Quantitative Sodium Urate Differentiation


Inflammatory Potential: MSU vs. MPU Crystals

In a direct head-to-head comparison using whole blood ex vivo assays, monosodium urate (MSU) crystals induced reactive oxygen species (ROS) production and release of pro-inflammatory cytokines, whereas monopotassium urate (MPU) crystals did not [1]. The cation of the urate crystal (Na⁺ vs. K⁺) was identified as the determining factor for innate immune cell activation [1]. This differential cannot be extrapolated to in vivo tissue inflammation without noting that the extracellular milieu in mammals is sodium-rich, making MSU the physiologically relevant crystal in gout pathogenesis.

Inflammatory Potential: MSU vs. MPU
Head-to-head
MSU induced ROS and cytokine release; MPU did not
Supports cation-specific DAMP signal context
Whole blood ex vivo; Schorn et al. 2009
NLRP3 inflammasome ROS production gout immunology

Potassium Urate Solubility Advantage

In urine alkalinization therapy for uric acid stones, potassium citrate is preferred because potassium urate is approximately twice as soluble as sodium urate [1]. Under in vitro conditions at urinary ionic strength (pH > 6.0, 37°C, 150 mM Na⁺), total dissolved urate from monopotassium urate was stable for 24 hours up to 80 mg/dL, approximately 10 times as high as the solubility of monosodium urate in the same system [2]. This 2–10× solubility differential means that sodium urate is the limiting crystallization species in physiological fluids, a property leveraged for supersaturation and crystallization assays.

Potassium Urate Solubility Advantage
Cross-study
Potassium urate 2× to 10× more soluble than MSU
MSU is the solubility-limiting species in physiological models
Urinary ionic strength, pH > 6.0, 37°C
urate solubility urine alkalinization urolithiasis

MSU vs. Uric Acid pH-Solubility Inversion

The solubility of uric acid increases with increasing pH, while the solubility of monosodium urate shows an inverted V-shaped curve with a peak near pH 5.5 in concentrated urine and a minimum near pH 7.7 at 37°C in physiological solutions [1]. Specifically, at alkaline pH the solubility of uric acid increases exponentially, whereas MSU solubility decreases gradually with pH above the peak . At physiological pH (~7.4), the solubility product of monosodium urate is approximately 6.8 mg/dL (~405 μM) in plasma, a threshold that defines supersaturation and crystallization risk [2].

MSU vs. Uric Acid pH-Solubility Inversion
Cross-study
Opposite pH-solubility profiles; MSU minimum at ~pH 7.7
pH adjustments affect crystallization in opposite directions
Plasma solubility limit ~6.8 mg/dL; Sperling et al. 1972
solubility equilibria pH dependence physicochemical characterization

Preparation Method & MSU Inflammatory Potency

In a direct comparison of three MSU crystal preparation methods (neutralization, alkali titration, acid titration), the alkalization method produced the highest crystal quantity, while the neutralization method produced the longest crystals [1]. At 24 hours post-injection in a foot pad model, the swelling index induced by acid-titration-prepared MSU crystals was significantly lower than that of both neutralization- and alkalization-prepared crystals [1]. In the air pouch model, IL-1β, TNF-α, and IL-18 levels in lavage fluid were lowest in animals injected with acid-titration crystals; IL-1β secretion from THP-1 macrophages was significantly lower for acid-titration MSU vs. the other two methods [1].

Preparation Method & Inflammatory Potency
Head-to-head
Alkalization > Neutralization >> Acid-titration for cytokine response
Procurement specifications require method control for reproducibility
Rodent foot pad/air pouch models; IL-1β, TNF-α, IL-18 readouts
crystal preparation gout animal model IL-1β quantification

Sprague-Dawley vs. Wistar Rats in MSU Arthritis

In a direct comparison of Sprague-Dawley (SD) and Wistar rats injected with 20 mg/mL MSU crystal suspension into the ankle joint, SD rats showed significantly greater ankle swelling at 9 h (1.128 ± 0.623 mm vs. 0.850 ± 0.201 mm, P < 0.05) and significantly higher serum levels of TNF-α and IL-1β compared to Wistar rats [1]. The study concluded that SD rats are more sensitive to MSU crystal-induced acute gouty arthritis and more suitable for AGA model establishment [1].

Sprague-Dawley vs. Wistar Rats in MSU Arthritis
Head-to-head
SD rats showed ~33% greater ankle swelling, higher IL-1β/TNF-α
Informs strain-sensitive model endpoint context
20 mg/mL MSU ankle injection; P
gout model strain comparison IL-1β TNF-α ankle swelling

High-Value Applications of Sodium Urate


NLRP3 DAMP Standard in Human Macrophages

Sodium urate (MSU) crystals are the only urate salt that activates the NLRP3 inflammasome in primary human monocytes and macrophages, as monopotassium urate (MPU) crystals fail to induce ROS and pro-inflammatory cytokine release [1]. Researchers requiring a physiologically relevant DAMP for inflammasome activation should procure MSU crystals specifically, as substituting potassium urate will yield false-negative results.

Crystallization Assays for Urolithiasis & Gout

Because monosodium urate has the lowest solubility among common urate salts at physiological pH (minimum near pH 7.7 at 37°C) and its solubility follows an inverted V-shaped pH profile distinct from uric acid , MSU is the definitive species for supersaturation, nucleation, and crystal growth studies in synthetic urine and plasma models. Potassium urate's 2–10× greater solubility precludes its use as a surrogate.

Gout Model with Alkalization-Prepared MSU

Alkalization-prepared MSU crystals yield the highest quantity and produce the most robust inflammatory response (swelling index, IL-1β, TNF-α, IL-18) compared to neutralization- and acid-titration-prepared crystals in rodent foot pad and air pouch models [2]. Combining this preparation method with Sprague-Dawley rats, which show ~33% greater ankle swelling and higher cytokine levels than Wistar rats [3], provides a maximally sensitive and reproducible acute gouty arthritis model.

Urate Salt Differentiation Reference Standard

The distinct solubility product, pH-solubility inversion, and cation-dependent inflammatory properties of sodium urate make it an essential reference material when calibrating analytical methods (HPLC, LC-MS) for urinary urate speciation, or when validating that commercial 'urate' reagents are indeed the sodium salt and not a mixed cation species with altered biological activity.

Application
Selection Property
Validation Focus
NLRP3 DAMP Standard in Human Macrophages
Cation-specific innate immune activation
ROS and pro-inflammatory cytokine release endpoints
Crystallization Assays for Urolithiasis & Gout
Solubility minimum at physiological pH; inverted V-shaped profile
Supersaturation and nucleation kinetics in synthetic urine/plasma models
Gout Model with Alkalization-Prepared MSU
High-yield preparation with robust inflammatory response
Swelling index and cytokine level reproducibility in strain-selected rodents
Urate Salt Differentiation Reference Standard
Defined solubility product and cation-dependent properties
Analytical method calibration for urinary urate speciation

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